molecular formula C16H12F3NO2 B1333650 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol CAS No. 502625-50-5

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol

Cat. No.: B1333650
CAS No.: 502625-50-5
M. Wt: 307.27 g/mol
InChI Key: MVUVWGGFMKZEHX-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol is an organic compound that features a benzoxazole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of Ethanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole ring and trifluoromethylphenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazol-2-yl-1-phenylethanol: Lacks the trifluoromethyl group.

    2-Benzoxazol-2-yl-1-(4-chlorophenyl)-ethanol: Contains a chlorophenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUVWGGFMKZEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381201
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502625-50-5
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502625-50-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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